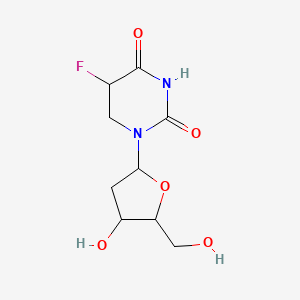

5-Fluoro-2\'-deoxyuridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13FN2O5 |

|---|---|

Molecular Weight |

248.21 g/mol |

IUPAC Name |

5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C9H13FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h4-7,13-14H,1-3H2,(H,11,15,16) |

InChI Key |

BNMDIVHTOIOYFX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)F)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Precision Induction of Thymineless Death: A Mechanistic and Experimental Guide to 5-Fluoro-2'-deoxyuridine (FdUrd)

Executive Summary

This technical guide delineates the molecular mechanisms and experimental protocols for utilizing 5-Fluoro-2'-deoxyuridine (FdUrd, Floxuridine) to induce and study thymineless death (TLD). Unlike general genotoxic stress, TLD represents a unique apoptotic modality driven by nucleotide pool imbalance and futile DNA repair cycles. This document is designed for researchers requiring a robust, self-validating framework to investigate thymidylate synthase (TS) inhibition and its downstream apoptotic cascades.

Part 1: Mechanistic Architecture of Thymineless Death

The Metabolic Trigger: TS Inhibition

FdUrd acts as a high-potency prodrug. Upon cellular entry via nucleoside transporters (hENTs), it is rapidly phosphorylated by thymidine kinase (TK) to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

-

The Lock: FdUMP forms a stable, covalent ternary complex with Thymidylate Synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (5,10-CH2-THF).

-

The Key Consequence: This complex irreversibly inhibits TS, halting the methylation of dUMP to dTMP. The immediate result is the rapid depletion of the cellular dTTP pool.

The "Futile Cycle" of DNA Repair

The lethality of FdUrd extends beyond simple replication arrest. The depletion of dTTP is accompanied by the accumulation of dUMP and its fluorinated analog, FdUMP, which can be phosphorylated to dUTP and FdUTP.

-

Misincorporation: DNA polymerases, starved of dTTP, erroneously incorporate dUTP and FdUTP into genomic DNA.

-

Excision: Uracil-DNA Glycosylase (UDG) detects these non-canonical bases and excises the uracil base, creating an abasic (AP) site.

-

The Fatal Loop: Base Excision Repair (BER) attempts to repair the gap. However, due to the persistent lack of dTTP and high levels of dUTP/FdUTP, the polymerase re-incorporates the erroneous base.

-

Collapse: This cycle of insertion and excision ("futile cycling") leads to the accumulation of single-strand breaks (SSBs), which eventually coalesce into lethal double-strand breaks (DSBs) during S-phase, triggering apoptosis.

Signaling Cascades: p53 and Fas/CD95

The DNA damage response (DDR) to TLD is distinct.

-

Intrinsic (Mitochondrial): DSBs activate ATM/ATR kinases, stabilizing p53. p53 upregulates PUMA/NOXA, neutralizing Bcl-2/Bcl-xL and triggering Bax/Bak oligomerization.

-

Extrinsic (Fas-Mediated): Uniquely, TLD has been shown to induce autocrine Fas (CD95) signaling. In specific models (e.g., colon carcinoma), thymineless stress upregulates Fas Ligand (FasL) expression (often p53-dependent), leading to suicide signaling via the Fas receptor and Caspase-8 activation.

Visualization: The TLD Signaling Pathway

Caption: Mechanistic pathway of FdUrd-induced Thymineless Death, highlighting the transition from metabolic inhibition to dual-pathway apoptosis.

Part 2: Experimental Framework

To rigorously study TLD, one must prove that cell death is specifically caused by dTTP depletion and not off-target toxicity. The "Thymidine Rescue" is the gold-standard control.

Protocol A: FdUrd Treatment and Optimization

Objective: Determine the IC50 and optimal time point for apoptosis induction.

-

Cell Seeding: Seed cells (e.g., HCT116, HeLa) at

cells/well in 6-well plates. Allow 24h attachment. -

Preparation of Stock: Dissolve FdUrd in PBS or water to 10 mM stock. Store at -20°C.

-

Treatment:

-

Treat cells with a log-scale concentration range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

-

Critical Control: Include a "Vehicle" control (PBS).

-

-

Incubation: Incubate for 24h, 48h, and 72h. TLD is often delayed compared to direct DNA damage; 48h is a common onset point for apoptosis.

Protocol B: The Specificity Validation (Thymidine Rescue)

Objective: Confirm TLD mechanism. If FdUrd toxicity is due to TS inhibition, adding exogenous Thymidine (dThd) should rescue the cells via the salvage pathway.

-

Setup: Prepare four conditions:

-

Control: Media only.

-

FdUrd: 100 nM FdUrd (or determined IC50).

-

Rescue: 100 nM FdUrd + 10 µM Thymidine.

-

Thymidine Control: 10 µM Thymidine alone.

-

-

Execution: Add Thymidine simultaneously with FdUrd.

-

Readout: Assess viability (Crystal Violet or CellTiter-Glo) at 72h.

-

Success Criteria: The "Rescue" condition must show significantly higher viability (>80% of control) compared to FdUrd alone.

-

Protocol C: Detecting Apoptosis & DNA Damage

Objective: Quantify TLD-associated markers.

| Assay | Target Marker | Protocol Note |

| Annexin V / PI | Early/Late Apoptosis | Harvest floating cells! TLD causes detachment. Stain with Annexin V-FITC and Propidium Iodide.[1] |

| Western Blot | Marker of DSBs. Look for accumulation at 24-48h. | |

| Western Blot | Cleaved PARP | Hallmark of caspase activation. |

| Comet Assay | DNA Fragmentation | Alkaline comet assay reveals strand breaks from futile repair cycles. |

Visualization: Experimental Workflow

Caption: Workflow for validating FdUrd-induced Thymineless Death using the Thymidine Rescue strategy.

Part 3: Data Interpretation & Troubleshooting

Differentiating TLD from General Toxicity

Not all cell death is TLD. Use this table to interpret your results.

| Feature | Thymineless Death (TLD) | Non-Specific Toxicity / Necrosis |

| Thymidine Rescue | Complete/Near-Complete Rescue | No Rescue |

| Cell Cycle Phase | S-phase arrest (early), G2/M accumulation (late) | Non-specific arrest |

| DNA Damage | High | Variable |

| Timing | Delayed (requires replication cycles) | Rapid (acute toxicity) |

| Morphology | Apoptotic bodies, chromatin condensation | Membrane rupture, swelling |

Troubleshooting Common Issues

-

No Apoptosis Observed: Check the cell line's p53 status. p53-null cells may undergo mitotic catastrophe rather than classical apoptosis. Increase incubation time to 72-96h.

-

Incomplete Rescue: Ensure Thymidine concentration is sufficient (10-20 µM) to bypass the block but not so high that it induces feedback inhibition of ribonucleotide reductase (which can itself be toxic).

-

Mycoplasma Contamination: Mycoplasma contain nucleoside phosphorylases that degrade FdUrd, rendering it ineffective. Always test cell lines.

References

-

Houghton, J. A., et al. (1997).[2] Thymineless death in colon carcinoma cells is mediated via Fas signaling.[2][3][4] Proceedings of the National Academy of Sciences. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.[5][6][7] Nature Reviews Cancer. [Link]

-

Canman, C. E., et al. (1994). Induction of resistance to fluorodeoxyuridine cytotoxicity and DNA damage in human tumor cells by expression of Escherichia coli deoxyuridinetriphosphatase.[8] Cancer Research.[8] [Link]

-

Huehls, A. M., et al. (2016). Poly(ADP-ribose) polymerase inhibition synergizes with 5-fluorodeoxyuridine in DNA repair-deficient human colon cancer cells. Molecular Cancer Therapeutics. [Link]

-

Mani, C., et al. (2018).[9] Thymineless Death by the Fluoropyrimidine Polymer F10 Involves Replication Fork Collapse and Is Enhanced by Chk1 Inhibition.[10] Neoplasia.[2][10][11][12][13] [Link]

Sources

- 1. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 2. Thymineless death in colon carcinoma cells is mediated via fas signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymineless death in colon carcinoma cells is mediated via Fas signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. dUTPase inhibition augments replication defects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase inhibitors in cancer therapy: direct and indirect inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of resistance to fluorodeoxyuridine cytotoxicity and DNA damage in human tumor cells by expression of Escherichia coli deoxyuridinetriphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymineless Death by the Fluoropyrimidine Polymer F10 Involves Replication Fork Collapse and Is Enhanced by Chk1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymineless Death by the Fluoropyrimidine Polymer F10 Involves Replication Fork Collapse and Is Enhanced by Chk1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The molecular mechanisms of 5-fluoro-2'-deoxyuridine induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of dUTPase and uracil-DNA repair in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p53-Mediated Tumor Suppression: DNA-Damage Response and Alternative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Differential Impact of 5-Fluoro-2'-deoxyuridine (FdUrd) on DNA vs. RNA Synthesis

Executive Summary

This technical guide delineates the mechanistic bifurcation between 5-Fluoro-2'-deoxyuridine (FdUrd/Floxuridine) and its parent compound, 5-Fluorouracil (5-FU) .[1] While both are fluoropyrimidines, their impact on nucleic acid synthesis is distinct.[2][3][4] FdUrd acts as a high-fidelity inhibitor of DNA synthesis through direct Thymidylate Synthase (TS) blockade, whereas 5-FU exerts a "dirty" cytotoxicity involving substantial RNA misincorporation. This guide provides the metabolic rationale, quantitative comparisons, and self-validating experimental protocols to distinguish these effects in a research setting.

Part 1: Mechanistic Divergence & Metabolic Pathways

The critical distinction between FdUrd and 5-FU lies in their entry points into pyrimidine metabolism. FdUrd is a nucleoside (deoxyribose + base), while 5-FU is a nucleobase.[2][5]

The Competition: Activation vs. Catabolism

-

The DNA Path (Activation): FdUrd is a direct substrate for Thymidine Kinase (TK) . It is rapidly phosphorylated to FdUMP , the active inhibitor of DNA synthesis.[6][7] This pathway is highly efficient in cells with high TK activity (e.g., rapidly dividing tumor cells).

-

The RNA Path (Catabolism): For FdUrd to affect RNA, it must first be cleaved by Thymidine Phosphorylase (TP) to release the 5-FU base. This 5-FU is then salvaged by Orotate Phosphoribosyltransferase (OPRT) to FUMP, eventually forming FUTP which incorporates into RNA.

Key Insight: FdUrd toxicity is DNA-dominant by design. RNA toxicity is a secondary "leakage" effect dependent on the catabolic activity of TP.

Pathway Visualization

The following diagram illustrates the metabolic fork in the road. Note the "Rescue" pathways (green) which are critical for experimental validation.

Caption: Metabolic fate of FdUrd. Blue path indicates primary activation (DNA inhibition). Red dashed path indicates catabolic leakage to RNA effects. Green nodes represent rescue agents.

Part 2: The DNA Blockade (Primary Mode)

The primary mechanism of FdUrd is "Thymineless Death."[7] This is not a simple competitive inhibition; it is a suicide inhibition .

The Ternary Complex

FdUMP acts as a pseudosubstrate for Thymidylate Synthase (TS).

-

Normal Reaction: TS binds dUMP and the cofactor 5,10-methylene-tetrahydrofolate (CH2-THF). It transfers a methyl group to dUMP to form dTMP.

-

Inhibition: FdUMP binds TS. The fluorine atom at the C-5 position is highly electronegative and forms a stable covalent bond that cannot be broken.

-

Result: The enzyme is permanently locked in a Ternary Complex (Enzyme + FdUMP + Cofactor). This depletes the cellular pool of active TS.[7]

Quantitative Impact: FdUrd vs. 5-FU

FdUrd is significantly more potent at inhibiting DNA synthesis because it bypasses the rate-limiting conversion of 5-FU to nucleotides.

| Parameter | FdUrd (Floxuridine) | 5-FU (Fluorouracil) |

| Primary Target | Thymidylate Synthase (DNA) | RNA (rRNA/mRNA) & DNA |

| Metabolic Steps to Active FdUMP | 1 (TK) | 3+ (OPRT/UP, RR, etc.) |

| IC50 (Colorectal Lines) | ~19 nM (High Potency) | ~3300 nM (Lower Potency) |

| RNA Incorporation | Low (Requires catabolism) | High (Direct flux to FUTP) |

| Rescue Agent | Thymidine (Complete rescue) | Uridine (Partial rescue) |

Data synthesized from comparative cytotoxicity studies in colorectal cancer lines (e.g., Colo320HSR) [1, 2].[4]

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously confirm whether FdUrd is acting via DNA or RNA mechanisms in your specific cell model, you must use Rescue Assays . These are self-validating because they use specific metabolites to bypass specific blockades.

Protocol A: Differential Rescue Assay (The "Gold Standard")

Objective: Determine the contribution of DNA vs. RNA inhibition to cytotoxicity.

Reagents:

-

FdUrd (stock 10 mM in PBS)

-

Thymidine (dThd)

-

Cell viability reagent (e.g., CellTiter-Glo or MTT)

Workflow:

-

Seeding: Plate cells (e.g., HCT116 or HT29) at 3,000 cells/well in 96-well plates. Allow attachment (24h).

-

Treatment Groups:

-

Control: Vehicle only.

-

FdUrd Only: Dose-response curve (0.1 nM to 10 µM).

-

FdUrd + Thymidine: Co-treat with FdUrd + 10 µM Thymidine .

-

FdUrd + Uridine: Co-treat with FdUrd + 100 µM Uridine .

-

-

Incubation: 72 hours.

-

Readout: Measure viability.

Interpretation:

-

DNA Mechanism: If Thymidine restores viability (shifts IC50 right) but Uridine does not, the drug is acting via TS inhibition (DNA starvation). This is the expected profile for FdUrd.

-

RNA Mechanism: If Uridine restores viability but Thymidine does not, the toxicity is RNA-mediated (rare for FdUrd, common for 5-FU).

Protocol B: TS Ternary Complex "Band Shift" Assay

Objective: Visualize the physical binding of FdUMP to Thymidylate Synthase.

Principle: The covalent FdUMP-TS complex is stable even under denaturing conditions (SDS-PAGE) but migrates differently than free TS.

Workflow:

-

Treatment: Treat cells with FdUrd (1-10 µM) for 24 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors. Crucial: Do not boil samples excessively; 5 mins at 95°C is standard, but some protocols recommend 60°C for 10 mins to preserve the complex integrity if using specific antibodies.

-

Electrophoresis: Run 20 µg protein on a 10-12% SDS-PAGE gel.

-

Blotting: Transfer to nitrocellulose.

-

Detection: Probe with anti-Thymidylate Synthase antibody.

Expected Result:

-

Untreated Cells: Single band at ~36 kDa (Free TS).

-

FdUrd Treated: Two bands appear. The upper band is the Ternary Complex (TS + FdUMP + Folate). The shift is caused by the molecular weight addition and conformational change.

-

Note: The presence of the upper band confirms FdUrd has successfully entered the cell, been phosphorylated to FdUMP, and engaged the target [3].

Part 4: Clinical & Translational Implications

Understanding the DNA vs. RNA bias dictates drug delivery strategies.

-

Hepatic Arterial Infusion (HAI): FdUrd is preferred over 5-FU for HAI pumps in liver metastases.[1]

-

Reasoning: The liver has high levels of Thymidine Phosphorylase (TP) . If 5-FU were used, it would be rapidly catabolized systemically. However, FdUrd is extracted by the liver (high first-pass effect) and converted to FdUMP locally within the tumor, maximizing DNA inhibition while minimizing systemic RNA toxicity [4].

-

-

Resistance Mechanisms:

-

TK Downregulation: Cells can become resistant to FdUrd by downregulating Thymidine Kinase, preventing the activation step (FdUrd

FdUMP). -

TP Upregulation: Increased TP converts FdUrd to 5-FU, shifting the mechanism from pure DNA inhibition to mixed RNA/DNA effects, often altering the toxicity profile.

-

Decision Logic for Researchers

Use the following logic flow to determine if FdUrd is the correct tool for your study:

Caption: Decision matrix for selecting FdUrd vs 5-FU based on experimental goals.

References

-

Inhibition of RNA synthesis by 5-fluorouridine accounts for its cytotoxicity on colorectal cancer cells in vitro. Source: AACR Journals (Cancer Research) URL:[Link]

-

Comparison of 5-fluorouracil and 5-fluoro-2'-deoxyuridine as an effector in radiation-activated prodrugs. Source: PubMed (National Institutes of Health) URL:[Link]

-

The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase. Source: Spandidos Publications (Oncology Letters) URL:[Link]

-

Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer. Source: PubMed (European Journal of Cancer) URL:[Link]

Sources

- 1. Comparison of 5-fluoro-2'-deoxyuridine with 5-fluorouracil and their role in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemotherapy - Wikipedia [en.wikipedia.org]

- 3. New Insights into the RNA-Based Mechanism of Action of the Anticancer Drug 5′-Fluorouracil in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 7. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-Fluoro-2'-deoxyuridine (Floxuridine)

CAS: 50-91-9 | Synonyms: FdUrd, Floxuridine, 2'-Deoxy-5-fluorouridine[1][2]

Part 1: Executive Technical Summary

5-Fluoro-2'-deoxyuridine (FdUrd) is a pyrimidine nucleoside analogue and a critical antimetabolite in the fluoropyrimidine class. While structurally related to 5-Fluorouracil (5-FU), FdUrd possesses distinct pharmacokinetic properties that dictate its specific utility in both clinical oncology (specifically hepatic arterial infusion) and molecular biology research.

Unlike 5-FU, which requires ribosylation or deoxyribosylation for activation, FdUrd is already a deoxyribonucleoside. This structural advantage allows it to bypass the initial phosphoribosyltransferase step, entering the anabolic pathway directly via thymidine kinase (TK). Its primary mechanism of action is the potent, irreversible inhibition of Thymidylate Synthase (TS), leading to "thymineless death" in rapidly proliferating cells [1].[3]

Part 2: Physicochemical Profile

The following data aggregates experimentally validated properties essential for assay development and formulation stability.

| Property | Value / Description | Context for Application |

| Molecular Formula | C₉H₁₁FN₂O₅ | Pyrimidine analogue |

| Molecular Weight | 246.19 g/mol | Calculation basis for Molarity |

| Appearance | White to off-white crystalline powder | Visual inspection for purity |

| Melting Point | 148–151°C | Purity verification |

| pKa | ~7.6 (Acidic) | Ionization state at physiological pH |

| Solubility (Water) | ~50 mg/mL | High aqueous solubility facilitates media prep |

| Solubility (DMSO) | ~10-16 mg/mL | Standard stock solvent for screening |

| UV Max ( | 269 nm | Quantitation via spectrophotometry |

| Stability (pH) | pH 4.0 – 7.0 (Optimal) | Unstable in alkaline conditions (Ring opening) |

Part 3: Mechanistic Pharmacology & Signaling Pathway

The Core Mechanism: Thymidylate Synthase Inhibition The cytotoxicity of FdUrd is driven by its intracellular phosphorylation to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).[3][4] FdUMP acts as a pseudosubstrate for Thymidylate Synthase (TS).

-

Activation: FdUrd is phosphorylated by Thymidine Kinase (TK) to FdUMP.[2]

-

Ternary Complex Formation: FdUMP binds to TS in the presence of the cofactor 5,10-methylene tetrahydrofolate (CH₂THF).[5]

-

Covalent Trapping: Unlike the natural substrate (dUMP), FdUMP forms a stable, covalent ternary complex that cannot proceed to catalysis.

-

Consequence: This depletes the cellular pool of dTMP (thymidylate), halting DNA synthesis and triggering apoptotic pathways (Thymineless Death) [2].[3][6]

Visualization: The Fluoropyrimidine Activation Pathway

The following diagram illustrates the anabolic (activation) and catabolic (degradation) pathways of FdUrd.

Figure 1: FdUrd Metabolic Pathway.[5] Blue arrows indicate activation; dashed lines indicate reversible catabolism; red tee-arrow indicates enzyme inhibition.

Part 4: Experimental Protocol (In Vitro Cytotoxicity)

Objective: Determination of IC50 values for FdUrd in adherent cancer cell lines (e.g., HT-29, HCT-116).

Expert Insight: FdUrd is highly potent. When designing dilution series, the range is typically nanomolar (nM) to low micromolar (

Workflow Methodology

-

Stock Preparation:

-

Dissolve FdUrd powder in 100% DMSO to create a 10 mM stock.

-

Critical: Aliquot into small volumes (e.g., 50

L) and store at -20°C. Avoid freeze-thaw cycles which hydrolyze the N-glycosidic bond.

-

-

Cell Seeding (Day 0):

-

Seed cells at optimal density (e.g., 3,000–5,000 cells/well) in 96-well plates.

-

Incubate for 24 hours to allow attachment.

-

-

Drug Treatment (Day 1):

-

Perform 1:3 serial dilutions of FdUrd in culture medium.

-

Final DMSO concentration must remain <0.5% in all wells to avoid solvent toxicity.

-

Include Vehicle Control (Media + DMSO) and Positive Control (known cytotoxic agent).

-

-

Incubation (Day 1–4):

-

Incubate for 72 hours at 37°C, 5% CO₂.

-

Note: FdUrd is an S-phase specific agent; shorter incubation (<24h) may underestimate potency.

-

-

Readout (Day 4):

-

Add viability reagent (e.g., MTT, Resazurin, or ATP-based CellTiter-Glo).

-

Measure Absorbance/Luminescence via plate reader.[7]

-

Visualization: Assay Workflow

Figure 2: Standardized Cytotoxicity Workflow for FdUrd Screening.

Part 5: Handling, Stability, and Metabolic Considerations

1. Stability & Storage

-

Hydrolysis Risk: FdUrd is susceptible to hydrolytic cleavage of the glycosidic bond, particularly in acidic or highly alkaline environments.

-

Buffer Compatibility: Stable in neutral buffers (PBS, pH 7.2–7.4). Avoid storage in cell culture media for >24 hours due to potential enzymatic degradation by serum factors.

-

Storage: Solid state is stable for years at -20°C. Aqueous solutions should be prepared fresh or frozen immediately.

2. Metabolic Fate (The "Hepatic Sink")

A defining characteristic of FdUrd is its high hepatic extraction ratio.

-

Catabolism: Up to 95% of FdUrd administered via the hepatic artery is catabolized by the liver enzyme Dihydropyrimidine Dehydrogenase (DPD) before it reaches systemic circulation [3].

-

Clinical Implication: This allows for high-dose local therapy (Hepatic Arterial Infusion) for liver metastases with minimal systemic toxicity compared to 5-FU.

-

Research Implication: In cell culture (which lacks a "liver"), FdUrd is significantly more potent than 5-FU because it does not require the initial conversion steps and is not rapidly cleared by DPD unless the specific cell line expresses high DPD levels.

Part 6: References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

-

Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381–395.

-

Kemeny, N. E. (1992). The systemic availability of floxuridine (FUDR) after hepatic arterial infusion. Cancer, 69(5), 1224-1229.

-

PubChem Compound Summary. (2024). Floxuridine (CID 5790). National Center for Biotechnology Information.

Sources

- 1. Floxuridine | 50-91-9 [chemicalbook.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. What is the mechanism of Floxuridine? [synapse.patsnap.com]

- 4. Correlation of thymidylate synthase, thymidine phosphorylase and dihydropyrimidine dehydrogenase with sensitivity of gastrointestinal cancer cells to 5-fluorouracil and 5-fluoro-2’-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Optimal FdUrd Concentration in C. elegans Sterilization

Authored by: Gemini, Senior Application Scientist

Introduction

The nematode Caenorhabditis elegans is a cornerstone of modern biological research, offering unparalleled advantages in genetic manipulation, developmental biology, and aging studies. A critical technical aspect of many C. elegans experiments, particularly those focused on lifespan and other age-related phenotypes, is the maintenance of a synchronized adult population, free from the confounding presence of their progeny. Chemical sterilization using 5-Fluoro-2'-deoxyuridine (FdUrd), commonly abbreviated as FUdR, is a widely adopted method to achieve this.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining and applying the optimal FdUrd concentration for effective C. elegans sterilization, while considering the broader physiological implications of this intervention.

The Mechanism of FdUrd-Induced Sterility

FdUrd is a potent inhibitor of DNA synthesis.[1][3] Its primary mode of action is the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of thymidine, a nucleoside required for DNA replication.[1][4] By depriving the cell of thymidine, FdUrd effectively halts DNA synthesis, leading to mitotic cell death.[5] In the context of C. elegans, where adult somatic cells are post-mitotic, the administration of FdUrd just before sexual maturity primarily affects the rapidly dividing germ cells.[5][6] This targeted action prevents the development of viable progeny without significantly impacting the adult worm's immediate survival under standard conditions.[3][5]

It is crucial to recognize that the effects of FdUrd are not limited to sterilization. Research has revealed that FdUrd can modulate various signaling pathways, influence proteostasis, and even extend the lifespan of certain mutant strains.[4][7][8] These effects are thought to be linked to the induction of a DNA damage response and metabolic shifts, independent of its impact on reproduction.[4] Therefore, the selection of an appropriate FdUrd concentration should be a deliberate process, balancing effective sterilization with the minimization of off-target effects that could confound experimental results.

Determining the Optimal FdUrd Concentration: A Dose-Response Protocol

The optimal FdUrd concentration can vary depending on the C. elegans strain, experimental temperature, and the specific research question. Therefore, it is highly recommended to perform a dose-response experiment to determine the minimal effective concentration for your specific conditions.

Materials

-

Synchronized L4 stage C. elegans population

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

FdUrd (Floxuridine) powder

-

Sterile water

-

0.2 µm syringe filter

-

Sterile microcentrifuge tubes and pipettes

Protocol

-

Preparation of FdUrd Stock Solution:

-

Prepare a high-concentration stock solution of FdUrd (e.g., 100 mM or 1 g in 10 mL of sterile water).[9][10]

-

Ensure the FdUrd is completely dissolved.

-

Filter-sterilize the stock solution using a 0.2 µm syringe filter to prevent contamination.[10]

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.[10]

-

-

Preparation of FdUrd-seeded NGM Plates:

-

Prepare NGM agar and cool it to approximately 55°C in a water bath.[11]

-

Add the FdUrd stock solution to the molten NGM to achieve a range of final concentrations. A good starting range for a dose-response experiment is 0 µM (control), 25 µM, 50 µM, 100 µM, 200 µM, and 400 µM.[1][7][12]

-

For example, to make 100 mL of NGM with 50 µM FdUrd from a 100 mM stock, you would add 50 µL of the stock solution.

-

Pour the FdUrd-containing NGM into petri plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50 and allow the lawn to grow for 24-48 hours before use.

-

-

Dose-Response Assay:

-

Transfer a synchronized population of late L4 stage worms to the prepared FdUrd plates (and control plates).[10][13] It is critical to add FdUrd at the L4 stage to avoid developmental defects.[14][15]

-

Incubate the plates at the desired experimental temperature (e.g., 20°C).

-

Monitor the plates daily for the presence of progeny (eggs and hatched larvae).

-

Score the effectiveness of sterilization for each concentration. The optimal concentration is the lowest concentration that results in complete or near-complete absence of viable progeny.

-

Workflow for Determining Optimal FdUrd Concentration

Caption: Workflow for optimizing FdUrd concentration for C. elegans sterilization.

Summary of FdUrd Concentrations and Their Observed Effects

The following table summarizes commonly used FdUrd concentrations and their reported effects on C. elegans. It is important to note that these effects can be context-dependent.

| FdUrd Concentration | Primary Application/Observation | Effects on Lifespan | Reference(s) |

| 1 µM | Can prevent progeny from reaching adulthood when transferred on day 3 of adulthood. | Not explicitly stated for wild-type. | [7] |

| 25 µM | Used in lifespan studies; may not completely eliminate progeny. | Slight increase in lifespan of germ-line deficient mutants. | [1][15] |

| 40 µM | Effective for lifespan extension under hypertonic stress. | Dose-dependent increase in lifespan under hypertonic stress. | [12] |

| 50 - 100 µM | Commonly used in lifespan experiments. | Can cause a dramatic, dose-dependent increase in the lifespan of the mitochondrial mutant gas-1. No significant effect on wild-type lifespan. | [7] |

| 120 µM | Used in 3D cultivation systems for lifespan assays. | Not explicitly stated for wild-type. | [16] |

| 400 µM | Widely used for complete sterilization in lifespan and aging studies. | Generally considered to have little impact on wild-type lifespan under standard conditions, but can reduce lifespan in germ-line deficient mutants. | [1][3][5][12] |

| Up to 6000 µM | Does not affect wild-type lifespan under standard conditions. | No effect on wild-type lifespan under standard conditions. | [12] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Sterilization | FdUrd concentration is too low. | Increase the FdUrd concentration based on your dose-response experiment. |

| Worms were transferred to FdUrd plates after the onset of egg-laying. | Ensure worms are transferred at the L4 larval stage, before they become gravid adults.[10][15] | |

| Developmental Abnormalities or Stunted Growth | FdUrd was added too early in development (before L4). | Synchronize worms carefully and add FdUrd only at the late L4 stage.[14][15] |

| Variability in Experimental Results | Off-target effects of FdUrd are influencing the phenotype of interest. | Use the lowest effective concentration of FdUrd. Consider alternative methods of sterilization, such as using temperature-sensitive sterile mutants (e.g., glp-1) if FdUrd's side effects are a concern.[2] |

| The bacterial food source is metabolizing FdUrd. | While less common with OP50, be aware of potential interactions. Ensure a consistent and healthy bacterial lawn. |

Concluding Remarks

The use of FdUrd is an invaluable tool for C. elegans research, enabling the study of aging and other physiological processes in the absence of confounding progeny. However, as with any chemical intervention, a thorough understanding of its mechanism and potential side effects is paramount. By carefully determining the optimal concentration for your specific experimental setup, you can ensure robust and reproducible results. The protocols and data presented in these application notes provide a solid foundation for the effective and responsible use of FdUrd in your C. elegans research.

References

-

Dubey, A. A., Sarkar, A., Milcz, K., Szulc, N. A., Thapa, P., Piechota, M., et al. (2024). Floxuridine supports UPS independent of germline signaling and proteostasis regulators via involvement of detoxification in C. elegans. PLOS Genetics. [Link]

-

Gámez-García, A., et al. (2014). Fluorodeoxyuridine Improves Caenorhabditis elegans Proteostasis Independent of Reproduction Onset. PLoS ONE. [Link]

-

Anderson, E. N., et al. (2016). C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins. Mechanisms of Ageing and Development. [Link]

-

Van Raamsdonk, J. M., & Hekimi, S. (2011). FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1. Mechanisms of Ageing and Development. [Link]

-

Rooney, J. P., et al. (2014). Effects of 5'-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans. Experimental Gerontology. [Link]

-

JoVE. (2025). Measuring the lifespan of Caenorhabditis elegans using 96 well microtiter plates. YouTube. [Link]

-

Phylumtech. (n.d.). Standard protocol LIFESPAN and HEALTHSPAN ASSAY using WMICROTRACKER SMART. Phylumtech. [Link]

-

Lee, T. Y., et al. (2016). Cultivation of Caenorhabditis elegans in Three Dimensions in the Laboratory. Journal of Visualized Experiments. [Link]

-

Mitchell, D. H., et al. (1979). Synchronous growth and aging of Caenorhabditis elegans in the presence of fluorodeoxyuridine. Journal of Gerontology. [Link]

-

Collins, J. J., et al. (2019). Age-dependent effects of floxuridine (FUdR) on senescent pathology and mortality in the nematode Caenorhabditis elegans. ResearchGate. [Link]

-

Fang, E. F. (2021). Lab basic rules Handling C. elegans. University of Oslo. [Link]

-

Evans, B. (2023). RNAi Library screen. Protocols.io. [Link]

-

Hosono, R. (1978). Sterilization and Growth Inhibition of Caenorhabditis Elegans by 5-fluorodeoxyuridine. Experimental Gerontology. [Link]

-

Lucanic, M., et al. (2009). Measuring Caenorhabditis elegans Life Span on Solid Media. Journal of Visualized Experiments. [Link]

-

ResearchGate. (2016). C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins. ResearchGate. [Link]

-

Dubey, A. A., et al. (2023). Sterility-Independent Enhancement of Proteasome Function via Floxuridine-Triggered Detoxification in C. elegans. bioRxiv. [Link]

-

Beydoun, S., et al. (2023). C22 disrupts embryogenesis and extends C. elegans lifespan. Frontiers in Aging. [Link]

-

JoVE. (2023). Lifespan Analysis: Measuring C. elegans Longevity. JoVE. [Link]

-

Gandhi, S., et al. (1980). A simple method for maintaining large, aging populations of Caenorhabditis elegans. Mechanisms of Ageing and Development. [Link]

-

Anderson, E. N., et al. (2016). C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins. PubMed. [Link]

-

Rooney, J. P., et al. (2014). Effects of 5'-fluoro-2-deoxyuridine on mitochondrial biology in Caenorhabditis elegans. PubMed. [Link]

-

University of Hertfordshire. (2016). C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins. University of Hertfordshire Research Profiles. [Link]

Sources

- 1. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | C22 disrupts embryogenesis and extends C. elegans lifespan [frontiersin.org]

- 3. Synchronous growth and aging of Caenorhabditis elegans in the presence of fluorodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorodeoxyuridine Improves Caenorhabditis elegans Proteostasis Independent of Reproduction Onset - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Floxuridine supports UPS independent of germline signaling and proteostasis regulators via involvement of detoxification in C. elegans | PLOS Genetics [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. FUdR causes a twofold increase in the lifespan of the mitochondrial mutant gas-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. RNAi Library screen [protocols.io]

- 10. Lifespan Analysis: Measuring C. elegans Longevity [jove.com]

- 11. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 12. C. elegans lifespan extension by osmotic stress requires FUdR, base excision repair, FOXO, and sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. phylumtech.com [phylumtech.com]

- 14. researchgate.net [researchgate.net]

- 15. A simple method for maintaining large, aging populations of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bacterivore Nematode Culture [nemaplex.ucdavis.edu]

Application Note: Precision S-Phase Synchronization Using 5-Fluoro-2'-deoxyuridine (FdUrd)

Executive Summary

This application note details the protocol for using 5-Fluoro-2'-deoxyuridine (FdUrd) to synchronize mammalian cells at the G1/S boundary or within the S-phase. Unlike the traditional "Double Thymidine Block"—which relies on millimolar concentrations of thymidine to inhibit Ribonucleotide Reductase (RNR)—FdUrd acts as a potent, specific suicide inhibitor of Thymidylate Synthase (TS) at nanomolar concentrations.

This method is particularly valuable for researchers investigating replication stress , "thymineless death" , and DNA damage response (DDR) pathways, as it depletes the cellular dTTP pool with high specificity.

Mechanistic Principles

To use FdUrd effectively, one must understand the cascade that leads to cell cycle arrest. FdUrd is a prodrug that mimics deoxyuridine.

-

Cellular Entry: FdUrd enters the cell and is phosphorylated by Thymidine Kinase (TK) to form FdUMP (5-fluoro-2'-deoxyuridine-5'-monophosphate).

-

Target Binding: FdUMP binds to Thymidylate Synthase (TS) in the presence of the cofactor 5,10-methylene-tetrahydrofolate (

).[1] -

Ternary Complex Formation: Unlike the natural substrate (dUMP), FdUMP forms a covalent, irreversible ternary complex with TS and the cofactor.

-

Metabolic Consequence: This inhibits the de novo synthesis of dTMP.[2] The cell runs out of dTTP, causing the DNA replication forks to stall (S-phase arrest).

-

The Rescue (Release): The addition of exogenous Thymidine (dThd) bypasses the blocked TS enzyme via the Salvage Pathway , allowing cells to resume DNA synthesis synchronously.

Pathway Visualization

Caption: Mechanism of FdUrd-induced S-phase arrest and Thymidine rescue. FdUMP irreversibly inhibits TS, depleting dTTP. Exogenous thymidine restores dTTP via the salvage pathway.

Experimental Design Considerations

FdUrd vs. Double Thymidine Block

It is critical to distinguish between these two methods.

| Feature | FdUrd Block | High-Dose Thymidine Block |

| Primary Target | Thymidylate Synthase (TS) | Ribonucleotide Reductase (RNR) |

| Concentration | Low (10 nM – 1 µM) | High (2 mM) |

| Mechanism | Depletes dTTP specifically | Imbalances dNTP pool (High dTTP inhibits dCDP formation) |

| Toxicity | High (Induces DNA damage/DSBs rapidly) | Low/Moderate (Reversible metabolic stall) |

| Use Case | Studying replication stress, DDR, or tight S-phase entry. | General cell cycle synchronization.[3][4][5][6][7] |

Dosage Optimization

-

Standard Range: 100 nM to 1 µM.

-

Duration: 16–24 hours (approx. 1 cell cycle).

-

Warning: Prolonged exposure (>24h) or excessive concentration leads to "Thymineless Death" (apoptosis driven by futile DNA repair cycles).

Detailed Protocol: FdUrd Synchronization[8]

Reagents Required[3][5][7][10][11]

-

FdUrd Stock (1 mM): Dissolve 5-Fluoro-2'-deoxyuridine in sterile PBS or water. Store at -20°C.

-

Thymidine Release Stock (10 mM): Dissolve Thymidine in sterile PBS. Store at -20°C.

-

2'-Deoxycytidine (Optional): Sometimes added (10 µM) to prevent off-target depletion of dCTP, though less critical than in high-dose thymidine blocks.

Step-by-Step Workflow

Phase 1: The Block (Arrest)

-

Seeding: Seed cells (e.g., HeLa, U2OS) at 30–40% confluency. Allow them to attach and enter log-phase growth (usually 18–24 hours).

-

Treatment: Aspirate media and replace with fresh complete media containing 100 nM – 1 µM FdUrd .

-

Note: For sensitive lines, start with 100 nM. For robust transformed lines, use 1 µM.

-

-

Incubation: Incubate for 16–24 hours (depending on the doubling time of your cell line).

Phase 2: The Release (Rescue)

-

Wash: Aspirate the FdUrd-containing media. Wash the monolayer twice with pre-warmed PBS (37°C) to remove traces of the drug.

-

Rescue: Add fresh complete media supplemented with 10 µM – 100 µM Thymidine .

-

Rationale: This excess thymidine fuels the salvage pathway, rapidly restoring dTTP pools.

-

-

Sampling: Harvest cells at fixed intervals (e.g., 0h, 2h, 4h, 8h) for Flow Cytometry or Western Blot.

Workflow Diagram

Caption: Operational workflow for FdUrd synchronization. Critical wash steps ensure sharp release kinetics.

Validation and Data Analysis

Flow Cytometry (Propidium Iodide Staining)

To verify synchronization, fix cells in 70% ethanol and stain with Propidium Iodide (PI).

-

Asynchronous Control: G1: ~50%, S: ~30%, G2/M: ~20%.

-

FdUrd Block (T=0h post-release): >70-80% of cells should appear at the G1/S boundary (2N DNA content, but slightly broadened into early S).

-

Release (T=4-6h): A distinct peak should migrate through S-phase (between 2N and 4N).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Sub-G1 Peak (Apoptosis) | FdUrd concentration too high or exposure too long. | Reduce FdUrd to 100 nM or shorten block to 16h. |

| Cells fail to release | Insufficient washing or insufficient Thymidine rescue. | Increase wash steps; increase Thymidine rescue conc. to 50 µM. |

| S-phase arrest is "leaky" | Incomplete TS inhibition. | Increase FdUrd concentration; ensure media is fresh (folate levels matter). |

| Activation of Chk1/Chk2 | DNA damage response (expected). | FdUrd induces replication stress.[2] This is a feature, not a bug, but confirm it's not excessive. |

References

-

Cohen, S. S., et al. (1958). The mode of action of 5-fluorouracil and its derivatives. Proceedings of the National Academy of Sciences, 44(10), 1004–1012. Link

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

-

Ma, H. T., & Poon, R. Y. (2011). Synchronization of HeLa cells. Methods in Molecular Biology, 761, 151–161. Link

-

Yoshioka, K., et al. (1987). Difference in the response of growth and DNA synthesis to 5-fluoro-2'-deoxyuridine and 5-fluorouracil in human tumor cells. Japanese Journal of Cancer Research, 78(11), 1248–1254. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 3. creighton.edu [creighton.edu]

- 4. Cell synchronization - Wikipedia [en.wikipedia.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 5-Fluoro-2'-deoxyuridine (FdUrd) Dosage and Formulation for Mouse Xenograft Models

Here is a detailed Application Note and Protocol guide for the use of 5-Fluoro-2'-deoxyuridine (FdUrd) in mouse tumor xenograft models.

Abstract & Rationale

5-Fluoro-2'-deoxyuridine (FdUrd), also known as Floxuridine, is a pyrimidine analogue and a potent antimetabolite used in cancer research.[1][2] While structurally similar to 5-Fluorouracil (5-FU), FdUrd is metabolically one step closer to the active thymidylate synthase (TS) inhibitor, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP).

Why use FdUrd over 5-FU?

-

High Hepatic Extraction: FdUrd is extracted by the liver more efficiently than 5-FU, making it the preferred agent for models of liver metastases (e.g., colorectal cancer liver mets).

-

Rapid Clearance: FdUrd has a very short half-life. Consequently, continuous infusion (via osmotic pumps) often yields superior antitumor efficacy compared to bolus injection, as it maintains a steady-state concentration sufficient to inhibit TS in rapidly dividing cells.

Mechanism of Action

FdUrd functions primarily by "Thymineless Death." Unlike 5-FU, which requires conversion to a nucleoside, FdUrd is rapidly phosphorylated to FdUMP. FdUMP binds irreversibly to Thymidylate Synthase (TS) in the presence of the cofactor 5,10-methylene tetrahydrofolate (CH2THF), blocking the synthesis of Thymidine Triphosphate (dTTP) required for DNA replication.

Figure 1: Mechanism of Action. FdUrd is phosphorylated to FdUMP, which forms a stable ternary complex with Thymidylate Synthase and Folate, blocking DNA synthesis.

Formulation & Stability

FdUrd is highly water-soluble, simplifying vehicle selection. Avoid using DMSO or corn oil unless co-formulating with hydrophobic compounds.

| Parameter | Specification |

| Solubility | ~50 mg/mL in Water or Saline |

| Preferred Vehicle | Sterile 0.9% Saline or PBS (pH 7.2) |

| Stability | Stable at 4°C for 1 week; -20°C for long term. |

| Light Sensitivity | Solutions should be protected from light. |

| Sterilization | 0.22 µm PES or PVDF syringe filter. |

Experimental Protocols

Protocol A: Continuous Infusion (Recommended)

Rationale: Due to the short half-life of FdUrd, continuous infusion via Alzet® Osmotic Pumps maximizes the time the drug concentration remains above the IC50 for Thymidylate Synthase.

-

Efficacy: High.

-

Toxicity: Moderate (Dose-dependent GI toxicity).

Dosage Parameters:

-

Target Dose: 10 – 20 mg/kg/day

-

Note: This is significantly lower than the bolus dose because the drug is constantly present. Doses >20 mg/kg/day via infusion can be lethal in sensitive strains (e.g., BALB/c).

-

-

Duration: 7 to 14 days (Model dependent).

Step-by-Step Workflow:

-

Calculate Concentration:

- : Concentration required in pump (mg/mL)

- : Daily dose (mg/kg/day) [e.g., 20 mg/kg/day]

- : Body weight (kg) [e.g., 0.025 kg]

- : Pump flow rate (mL/day) [e.g., Alzet 1007D = ~0.012 mL/day]

-

Example:

.

-

Preparation:

-

Dissolve FdUrd powder in sterile saline to the calculated concentration.

-

Filter sterilize (0.22 µm).

-

Fill Alzet pumps carefully to avoid air bubbles (critical for accurate dosing).

-

Incubate pumps in sterile saline at 37°C for 4–12 hours (priming) before implantation.

-

-

Implantation:

-

Anesthetize mouse (Isoflurane).[3]

-

Implant pump subcutaneously (SC) on the flank or intraperitoneally (IP).

-

Close incision with wound clips.

-

Protocol B: Bolus Injection (IP)

Rationale: Used when pumps are not feasible or for short-term toxicity studies. Requires much higher doses to achieve efficacy due to rapid clearance.

Dosage Parameters:

-

Schedule 1 (Daily): 100 – 150 mg/kg (q.d.

4–5 days). -

Schedule 2 (Weekly): 200 – 400 mg/kg (Once weekly

3 weeks). -

Vehicle: Sterile Saline.

-

Volume: 10 mL/kg (e.g., 250 µL for a 25g mouse).

Step-by-Step Workflow:

-

Weigh FdUrd and dissolve in sterile saline to a stock concentration of 10 mg/mL or 20 mg/mL .

-

Weigh mice immediately before dosing.

-

Administer via Intraperitoneal (IP) injection.[4]

-

Critical: Monitor weight daily. If weight loss exceeds 15%, suspend dosing immediately.

Comparative Dosage Summary

| Administration Route | Dosage Range | Schedule | MTD (Approx.)* | Primary Toxicity |

| Continuous Infusion (Alzet) | 10 - 20 mg/kg/day | 7-14 Days | ~20-25 mg/kg/day | GI Mucositis, Marrow |

| Bolus Injection (IP) | 100 - 150 mg/kg | Daily x 5 | ~150 mg/kg | Systemic Toxicity |

| Bolus Injection (IP) | 200 - 400 mg/kg | Weekly | ~400 mg/kg | Acute Toxicity |

*MTD (Maximum Tolerated Dose) varies by mouse strain (BALB/c is more sensitive than C57BL/6).

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for FdUrd administration.

Troubleshooting & Toxicity

-

Weight Loss: The most reliable indicator of FdUrd toxicity.

-

Action: If weight loss >15%, provide supportive care (wet mash, subcutaneous fluids) and pause dosing.

-

-

Diarrhea: FdUrd causes significant gastrointestinal epithelial damage.

-

Action: Monitor perianal staining.

-

-

Strain Differences: Nude mice and SCID mice may tolerate slightly higher doses than immunocompetent strains, but BALB/c mice are notoriously sensitive to chemotherapeutics.

References

-

Mechanism & Pharmacology

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. Link

-

-

Continuous Infusion vs. Bolus (Rat/Mouse Data)

-

Riemenschneider, T., et al. (1989). Continuous or bolus chemotherapy with 5-fluoro-2'-deoxyuridine in transplanted experimental liver tumors? Journal of Cancer Research and Clinical Oncology, 115, 466–470. Link

- Note on Reference 2: This study demonstrated that continuous infusion (total 420 mg/kg over 7 days in rats, approx 60 mg/kg/day) was superior to discontinuous therapy. Mouse doses are scaled accordingly (approx 20 mg/kg/day MTD).

-

-

Maximum Tolerated Dose (MTD)

-

Chemical Properties

-

Sigma-Aldrich Product Information: 5-Fluoro-2'-deoxyuridine. Link

-

Sources

- 1. Antitumor activity of the weekly intravenous push schedule of 5-fluoro-2'-deoxyuridine +/- N-phosphonacetyl-L-aspartate in mice bearing advanced colon carcinoma 26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Circadian patterning of continuous floxuridine infusion reduces toxicity and allows higher dose intensity in patients with widespread cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]

- 4. Evaluation of 5-ethynyl-2′-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: FdUrd Media Supplementation for Synchronized C. elegans Populations

Abstract & Core Utility

In Caenorhabditis elegans research, particularly aging and toxicology assays, maintaining a synchronous population is critical.[1][2][3][4] The self-fertilizing nature of hermaphrodites results in a rapid accumulation of progeny, which can confuse automated counting systems and deplete nutrients.

5-Fluoro-2'-deoxyuridine (FdUrd) , also known as Floxuridine or FUdR, is a DNA synthesis inhibitor used to induce reproductive sterility. By supplementing Nematode Growth Media (NGM) with FdUrd, researchers can inhibit egg hatching, maintaining a pure population of adults for the duration of their lifespan (2–3 weeks) without the need for daily manual transfer.

Scope of this Note: This guide provides a standardized protocol for FdUrd preparation and application, mechanistic insights into its mode of action (and potential artifacts), and troubleshooting strategies for common failure modes.

Mechanism of Action

To use FdUrd effectively, one must understand why it works and where it fails. FdUrd is a prodrug. Its primary target is Thymidylate Synthase (TS) , an enzyme essential for DNA replication.[5]

The Antiproliferative Pathway

C. elegans adults are post-mitotic (somatic cells do not divide), meaning they are largely resistant to DNA synthesis inhibitors. However, the germline and developing embryos are actively dividing. FdUrd prevents the conversion of dUMP to dTMP, depleting the dTTP pool required for DNA synthesis. This arrests egg development and prevents hatching.[1][6]

The Bacterial Confounder (Critical Insight)

A common experimental error is ignoring the bacterial food source. E. coli (OP50) can metabolize FdUrd into 5-Fluorouracil (5-FU) and subsequently into fluorinated ribonucleotides (F-RNA), which can be toxic to the somatic tissues of the adult worm. This explains why high FdUrd concentrations can shorten lifespan.

Figure 1: Mechanism of Action. FdUrd blocks DNA synthesis in embryos via TS inhibition.[4] Note the parallel pathway where bacterial metabolism can generate RNA-toxic byproducts, impacting adult health.

Experimental Protocol

Reagents & Stock Preparation

-

Compound: 5-Fluoro-2'-deoxyuridine (Sigma-Aldrich or equivalent).

-

Solvent: Distilled, deionized water (ddH₂O). Do not use DMSO or Ethanol.

-

Storage: -20°C.

Stock Solution Protocol (100 mM):

-

Weigh 246.2 mg of FdUrd powder.

-

Dissolve in 10 mL of sterile ddH₂O.

-

Filter sterilize using a 0.22 µm syringe filter.

-

Aliquot into 1 mL tubes and freeze at -20°C.

-

Stability: Stable for >12 months frozen. Avoid repeated freeze-thaw cycles.

-

Plate Preparation (The "In-Agar" Method)

This is the Gold Standard method. Adding FdUrd to molten agar ensures uniform distribution and prevents "hotspots" or "dead zones" where eggs might hatch.

| Parameter | Specification |

| Standard Final Concentration | 50 µM (Range: 25–100 µM) |

| Stock Concentration | 100 mM |

| Dilution Factor | 1:2000 |

| Volume per Liter NGM | 0.5 mL Stock per 1 L Media |

Step-by-Step:

-

Autoclave NGM base agar as per standard protocol.

-

Cool agar to 55°C in a water bath. Critical: Adding FdUrd to boiling agar may degrade the compound.

-

Add standard supplements (Cholesterol, CaCl₂, MgSO₄, Buffer).[7][8]

-

Add 0.5 mL of 100 mM FdUrd stock per 1 Liter of NGM.

-

Swirl gently to mix (avoid bubbles).

-

Pour plates (approx. 10 mL per 60mm plate).

-

Allow to dry and seed with OP50 bacteria as normal.

The "Top-Coating" Method (Alternative)

Use this only if you have pre-poured plates and need to add FdUrd retroactively.

-

Calculate the total volume of agar in the plate (e.g., 10 mL).

-

Pipette 50 µL of 10 mM FdUrd (dilute stock 1:10) onto the bacterial lawn.[9]

-

Tilt plate to distribute evenly.

-

Allow to dry completely (approx. 2 hours) before adding worms.

-

Risk:[10] Uneven distribution can lead to "escapee" larvae at the plate edges.

-

Experimental Workflow & Timing

Timing is the single most common failure point. FdUrd must be introduced when the worms are adults but before they lay their main clutch of eggs, or slightly earlier.

The Window of Opportunity: Late L4 to Young Adult.

Figure 2: Workflow Timeline. Transferring at the L4 stage is critical. Early transfer causes developmental arrest; late transfer allows the first wave of eggs to hatch.

Critical Considerations & Troubleshooting (E-E-A-T)

Concentration Optimization

While 50 µM is standard, strain-specific sensitivity varies.

-

Wild Type (N2): 50 µM is usually sufficient.

-

Multi-Drug Resistance Mutants: May require 100 µM.

-

DNA Repair Mutants: May be hypersensitive; reduce to 25 µM.

Data Summary: Concentration vs. Effect

| Concentration | Egg Hatching | Adult Lifespan Effect | Recommended Use |

|---|---|---|---|

| 0 µM | 100% | None | Maintenance |

| 25 µM | <5% | Negligible | Sensitive Strains |

| 50 µM | <1% | Neutral/Slight Increase | Standard Assays |

| 100 µM+ | 0% | Possible Toxicity (Shortening) | Resistant Strains |

The "Escapee" Phenomenon

Occasionally, larvae will appear on FdUrd plates.

-

Cause 1: Transfer was too late (gravid adults transferred). The eggs inside the uterus were already past the FdUrd-sensitive stage.

-

Cause 2: FdUrd degradation. Did you add it to agar >60°C?

-

Solution: If escapees appear, transfer the adults to a fresh FdUrd plate on Day 2 of adulthood.

"Bagging" (Matricide)

FdUrd induces sterility but does not stop ovulation. Sometimes eggs accumulate in the uterus and hatch internally ("bag of worms").

-

Mitigation: This is often strain-dependent but can be exacerbated by high FdUrd. Ensure concentration does not exceed 50 µM unless necessary.

Bacterial Metabolism Artifacts

As noted in the mechanism section, E. coli metabolizes FdUrd.

-

Expert Tip: To eliminate bacterial toxicity variables, use UV-killed OP50 or heat-killed bacteria on FdUrd plates. This prevents the bacteria from converting FdUrd into toxic fluorinated nucleotides, ensuring the effect is purely on the worm's germline.

References

-

Gandhi, S., et al. (1980).[2] The effect of 5-fluoro-2'-deoxyuridine on the lifespan of Caenorhabditis elegans.[4][11] Mechanisms of Ageing and Development.[11] Link

-

Stiernagle, T. (2006).[3] Maintenance of C. elegans.[2][4][8][12][13] WormBook. Link

-

Aitlhadj, L., & Stürzenbaum, S. R. (2010). The use of FUdR can cause prolonged longevity in mutant nematodes.[11][14] Mechanisms of Ageing and Development.[11] Link

-

Rooney, J.P., et al. (2014). Co-treatment with the anti-cancer drug 5-fluoro-2'-deoxyuridine (FUdR) and the mitochondrial stressor ethidium bromide extends lifespan in C. elegans. PLOS ONE. Link

-

Mitchell, D.H., et al. (1979). Synchronous growth and aging of Caenorhabditis elegans in the presence of fluorodeoxyuridine.[2] Journal of Gerontology. Link

Sources

- 1. Frontiers | C22 disrupts embryogenesis and extends C. elegans lifespan [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Age-dependent effects of floxuridine (FUdR) on senescent pathology and mortality in the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Measuring Caenorhabditis elegans Life Span on Solid Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterivore Nematode Culture [nemaplex.ucdavis.edu]

- 8. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 9. Biolistic Transformation of C. elegans [docs.google.com]

- 10. community.alliancegenome.org [community.alliancegenome.org]

- 11. The use of FUdR can cause prolonged longevity in mutant nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Effects of 5’-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro-2'-deoxyuridine (FdUrd) Degradation Analysis by HPLC

Welcome to the technical support resource for the analysis of 5-Fluoro-2'-deoxyuridine (FdUrd) and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who utilize High-Performance Liquid Chromatography (HPLC) to monitor the stability and purity of FdUrd. Here, we combine foundational scientific principles with practical, field-tested advice to help you identify degradation products, troubleshoot common analytical issues, and ensure the integrity of your results.

Understanding FdUrd Stability and Degradation

5-Fluoro-2'-deoxyuridine (FdUrd, also known as Floxuridine) is a fluoropyrimidine nucleoside analog widely used in cancer research and therapy.[1] Its efficacy is dependent on its metabolic activation, but its stability is a critical parameter for both formulation and experimental consistency. The primary degradation pathway of concern is the cleavage of the N-glycosidic bond, which separates the deoxyribose sugar from the fluorinated base, yielding 5-Fluorouracil (5-FU).[1][2]

This degradation can be influenced by several factors:

-

pH: FdUrd degradation is often an acid-catalyzed process.[3][4] Maintaining a neutral to slightly acidic pH is crucial for sample stability.

-

Enzymatic Activity: In biological systems, enzymes such as pyrimidine nucleoside phosphorylase can actively convert FdUrd to 5-FU.[2]

-

Temperature and Light: Like many nucleoside analogs, prolonged exposure to high temperatures and UV light can accelerate degradation. Aqueous solutions of FdUrd are typically stable for a couple of weeks when stored at 2-8°C and protected from light.[5]

Once formed, 5-FU is subject to its own catabolic pathway, primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD).[6][7][8] This pathway converts 5-FU into inactive metabolites, including 5,6-dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).[6][8] It is important to note that some of these downstream metabolites may lack a strong chromophore, making them difficult to detect with standard UV-based HPLC methods.[9]

FdUrd Degradation Pathway

Caption: Enzymatic and chemical degradation pathway of FdUrd.

HPLC Troubleshooting Guide: Question & Answer

This section addresses specific chromatographic problems you may encounter during the analysis of FdUrd. Our approach is to first identify the symptom, then explore the probable causes, and finally, provide actionable solutions.

Q1: I'm seeing a new peak in my chromatogram that elutes earlier than FdUrd. Could this be a degradant?

Answer: Yes, this is highly likely. The primary degradation product, 5-Fluorouracil (5-FU), is more polar than its parent nucleoside, FdUrd, because it lacks the deoxyribose sugar moiety. In reversed-phase HPLC, more polar compounds elute earlier.

-

How to Confirm:

-

Spike your sample: Obtain a certified 5-FU standard and inject it. The retention time should match your unknown peak. Then, spike your degraded FdUrd sample with the 5-FU standard. You should see a single, larger peak at that retention time, confirming its identity.

-

Forced Degradation: Intentionally degrade an FdUrd sample by gently heating it in a slightly acidic solution (e.g., pH 4-5) and analyze the resulting mixture. You should observe the FdUrd peak decreasing while the suspected 5-FU peak increases over time.

-

Q2: My FdUrd peak retention time is shifting between injections. What's causing this instability?

Answer: Retention time drift is a common HPLC issue that points to a lack of equilibrium in the system or changes in the mobile phase.[10]

-

Probable Causes & Solutions:

-

Temperature Fluctuations: The viscosity of the mobile phase is temperature-dependent, which directly impacts retention time.

-

Solution: Always use a thermostatted column compartment and ensure it has reached the set temperature before starting your analysis.[11]

-

-

Insufficient Column Equilibration: If you've just changed the mobile phase or are starting up the system, the column may not be fully equilibrated with the new conditions.

-

Solution: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[11]

-

-

Mobile Phase Composition Change: The organic-to-aqueous ratio is critical. Evaporation of the more volatile organic component or improper mixing can alter the mobile phase's elution strength.

-

Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[10]

-

-

Q3: My FdUrd peak is tailing severely. How can I improve the peak shape?

Answer: Peak tailing is typically caused by unwanted secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[12]

-

Probable Causes & Solutions:

-

Silanol Interactions: Residual, un-capped silanol groups on the silica-based C18 column packing can have a strong, unwanted ionic interaction with analytes.

-

Solution: Adjust the mobile phase pH. Lowering the pH (e.g., to 3-4 with formic or phosphoric acid) will protonate the silanol groups, minimizing this interaction. Alternatively, using a modern, high-purity, end-capped column can significantly reduce this effect.[12]

-

-

Insufficient Buffering: If the mobile phase pH is close to the pKa of your analyte, small shifts can change its ionization state, leading to poor peak shape.

-

Solution: Use a buffer in your mobile phase at a concentration of 10-25 mM. Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[12]

-

-

Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.

-

Solution: Reduce the injection volume or dilute your sample.[12]

-

-

Q4: My FdUrd peak area is decreasing over time, but I don't see any new peaks appearing. Where is my compound going?

Answer: This is a classic sign of degradation into products that are not detectable by your current method. While the primary degradant, 5-FU, is UV-active, it can further degrade, especially under harsh conditions.

-

Probable Cause & Solution:

-

Formation of Non-Chromophoric Products: Studies have shown that 5-FU degrades significantly in alkaline conditions (pH > 10) into products, like barbituric acid, which may not have a chromophore that absorbs at the wavelength you are using (typically ~260-270 nm).[9] These low molecular weight compounds may also not be retained on the column.[9][13]

-

Solution: Scrutinize the pH of your sample matrix and mobile phase. Ensure that your samples are not stored in a basic solution. If you suspect this is occurring, a pH adjustment to neutral or slightly acidic conditions before injection should improve the stability of 5-FU.

-

-

HPLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

-

What is the most common degradation product of FdUrd?

-

What type of HPLC column is recommended for this analysis?

-

What is the optimal UV wavelength for detecting both FdUrd and 5-FU?

-

Both compounds have a strong UV absorbance around 260-270 nm. A detection wavelength of 260 nm or 268 nm is a common and effective choice.[16]

-

-

How can I prevent sample degradation before and during analysis?

-

Preparation: Prepare stock solutions in a stable solvent like DMSO or water, and aqueous working solutions fresh daily.

-

Storage: Store stock solutions and samples at 2-8°C and protect them from light.[5]

-

Autosampler: Use a refrigerated autosampler set to 4-8°C for long analytical runs to prevent degradation of samples waiting in the queue.

-

-

My sample is in a complex biological matrix. How do I clean it up?

Recommended Starting HPLC Protocol

This protocol provides a robust starting point for the separation of FdUrd and 5-FU. Optimization may be required based on your specific instrumentation and sample matrix.

| Parameter | Recommended Condition | Rationale & Notes |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for separating polar and moderately nonpolar compounds. Provides good retention for FdUrd and 5-FU.[14] |

| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 4.0 | Buffers the system to ensure consistent ionization and peak shape.[14] |

| Mobile Phase B | Methanol or Acetonitrile | Standard organic modifiers for reversed-phase HPLC. |

| Gradient Profile | 5% B to 40% B over 10 minutes | This gradient should be sufficient to elute 5-FU (early) and FdUrd (later) with good resolution. Hold at 100% B for 2-3 minutes to wash the column. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Using a column oven enhances retention time reproducibility.[11] |

| Injection Volume | 10 µL | A good starting point. Adjust based on sample concentration to avoid detector saturation or column overload. |

| Detection | UV Diode Array Detector (DAD) at 260 nm | Allows for clear detection of both target analytes and spectral confirmation of peak identity. |

| System Suitability | Tailing Factor: 0.9 - 1.5; Resolution > 2.0 | Run a standard mixture of 5-FU and FdUrd. The resolution between the two peaks should be greater than 2.0 for accurate quantification. |

References

-

ResearchGate. (n.d.). Metabolism of 5-fluorouracil (5-FU). The initial and rate-limiting... [Diagram]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluorouracil. PubChem. Retrieved from [Link]

-

Longley, D. B., & Johnston, P. G. (2000). Biochemical and Clinical Pharmacology of 5-Fluorouracil. CancerNetwork. Retrieved from [Link]

-

Danenberg, P. V. (1999). 5-Fluorouracil metabolizing enzymes. Methods in Molecular Medicine, 28, 111-120. Retrieved from [Link]

-

Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 1(1), 1-10. Retrieved from [Link]

-

Grem, J. L. (2012). Pre-treatment evaluation of 5-fluorouracil degradation rate: association of poor and ultra-rapid metabolism with severe toxicity in a colorectal cancer patients cohort. BMC Cancer, 12, 509. Retrieved from [Link]

-

Newman, E. M., & Santi, D. V. (1982). Metabolism and mechanism of action of 5-fluorodeoxycytidine. Proceedings of the National Academy of Sciences of the United States of America, 79(21), 6419–6423. Retrieved from [Link]

-

Guo, X., et al. (2010). Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech, 11(1), 244-252. Retrieved from [Link]

-

Jain, D., et al. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 72(1), 106-110. Retrieved from [Link]

-

Guo, X., et al. (2010). Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination. AAPS PharmSciTech, 11(1), 244-252. Retrieved from [Link]

-

Guo, X., et al. (2010). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. ResearchGate. Retrieved from [Link]

-

Sommadossi, J. P., et al. (1985). Analysis of 5'-deoxy-5-fluorouridine and 5-fluorouracil in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 342(2), 303-313. Retrieved from [Link]

-

Bocci, G., et al. (2000). Simultaneous HPLC determination of 5-fluorouracil and its metabolites in plasma of cancer patients. ResearchGate. Retrieved from [Link]

-

Buckpitt, A. R., & Boyd, M. R. (1980). A sensitive method for determination of 5-fluorouracil and 5-fluoro-2'-deoxyuridine in human plasma by high-pressure liquid chromatography. Analytical Biochemistry, 106(2), 432-437. Retrieved from [Link]

-

Gialeraki, A., et al. (1992). Simultaneous determination of 5′-deoxy-5-fluorouridine, 5-fluorouracil and its main metabolites in body fluids by HPLC. Semantic Scholar. Retrieved from [Link]

-

Ruzzo, A., et al. (2016). Pre-treatment assay of 5-fluorouracil degradation rate (5-FUDR) to improve prediction of 5-fluorouracil toxicity in gastro-esophageal cancer. Oncotarget, 7(44), 72151-72159. Retrieved from [Link]

-

Komm, C., et al. (2022). (a) Degradation of 5-FU over time under various stress conditions. It... [Figure]. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science, 6(3), 436-447. Retrieved from [Link]

-

Naguib, F. N., et al. (1985). The degradation of 5'-deoxy-5-fluorouridine by pyrimidine nucleoside phosphorylase in normal and cancer tissues. Cancer Research, 45(11 Pt 1), 5405-5412. Retrieved from [Link]

-

SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Merck Millipore. (n.d.). 5-Fluoro-2ʹ-deoxyuridine - CAS 50-91-9 - Calbiochem. Retrieved from [Link]

-

Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

-

Prime Scholars. (n.d.). Development and Optimization of RP-HPLC Method for analysis of 5-FU in Human and Rabbit Plasma Samples: Identification and Quantification. Retrieved from [Link]

-

ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Retrieved from [Link]

-

MDPI. (2022, November 17). Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Critical Review on Clinical Application of Separation Techniques for Selective Recognition of Uracil and 5-Fluorouracil. Retrieved from [Link]

-

Adlim, M., et al. (2018). Effects of 5'-Fluoro-2-deoxyuridine on Mitochondrial Biology in Caenorhabditis elegans. International Journal of Molecular Sciences, 19(11), 3465. Retrieved from [Link]

-

ResearchGate. (n.d.). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. Retrieved from [Link]

-

Berger, S. H., & Berger, F. G. (2005). 5-Fluoro-2′-Deoxyuridine-Induced cdc25A Accumulation Correlates with Premature Mitotic Entry and Clonogenic Death in Human Colon Cancer Cells. Molecular Cancer Research, 3(1), 32-40. Retrieved from [Link]

-

Kassis, A. I., et al. (1990). 5-iodo-2'-deoxyuridine-protein conjugates: synthesis and enzymatic degradation. Selective Cancer Therapeutics, 6(1), 1-10. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Floxuridine. PubChem. Retrieved from [Link]

-

van Kuilenburg, A. B. P., et al. (2006). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1211-1214. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative HPLC chromatograms of 5-FU samples: sample degraded in... [Figure]. Retrieved from [Link]

Sources

- 1. Floxuridine | C9H11FN2O5 | CID 5790 - PubChem [pubchem.ncbi.nlm.nih.gov]